3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one
Description
This compound features a benzo[d][1,2,3]triazin-4(3H)-one core linked via a 3-oxopropyl chain to a piperazine ring substituted with a 2,3-dichlorophenyl group. Its structure places it within the long-chain arylpiperazine (LCAP) class, known for interactions with serotonin (5-HT) and dopamine receptors, making it relevant to central nervous system (CNS) therapeutics such as antipsychotics or antidepressants .
Properties
IUPAC Name |
3-[3-[4-(2,3-dichlorophenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O2/c21-15-5-3-7-17(19(15)22)25-10-12-26(13-11-25)18(28)8-9-27-20(29)14-4-1-2-6-16(14)23-24-27/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDSJKGTPBBKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2,3-dichloroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol. This forms the 2,3-dichlorophenylpiperazine intermediate.
Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent such as 3-bromopropionyl chloride in the presence of a base like triethylamine. This step attaches the 3-oxopropyl group to the piperazine ring.
Cyclization to Form the Triazinone Core: The final step involves the cyclization of the intermediate with a suitable triazine precursor, such as 2-aminobenzoic acid, under acidic or basic conditions to form the benzo[d][1,2,3]triazin-4(3H)-one core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the 3-oxopropyl chain, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the 3-oxopropyl chain.
Substitution: Nitro or halogen-substituted derivatives on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has been studied for its potential as a ligand in receptor binding studies, particularly targeting serotonin and dopamine receptors. This makes it a valuable tool in neuropharmacology research.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects in treating neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter systems is of particular interest.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release and uptake. This modulation can lead to changes in mood, cognition, and behavior, which is why it is being studied for its potential therapeutic effects.
Comparison with Similar Compounds
Aripiprazole
- Structure: Quinolinone core + 4-(2,3-dichlorophenyl)piperazine butoxy side chain.
- Key Differences: The quinolinone core (vs. triazinone) and extended butoxy linker may enhance dopamine D2 partial agonism, a hallmark of aripiprazole’s antipsychotic action .
Trazodone
- Structure : Triazolopyridine core + 4-(3-chlorophenyl)piperazine propyl chain.
- Key Differences: The triazolopyridine core contributes to trazodone’s strong 5-HT2A antagonism and serotonin reuptake inhibition, whereas the triazinone core in the target compound may favor alternative receptor interactions (e.g., 5-HT1A or D2) .
Piperazine Substitution Patterns
3-Chlorophenyl vs. 2,3-Dichlorophenyl Derivatives
- Example Compound : 3-{(2S)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one ().
- Comparison: The monochloro substitution (3-chlorophenyl) reduces steric hindrance and electron-withdrawing effects compared to 2,3-dichlorophenyl. This may lower affinity for receptors requiring bulky, electron-deficient aromatic interactions (e.g., 5-HT2C) .
Methoxyphenyl and Trifluoromethyl Substitutions
- Example Compound : 2-[2-(3-OXOBUTYL)]-4-{4-[4-(4-METHOXYPHENYL)-PIPERAZIN-1-YL]-PHENYL}-2,4-DIHYDRO-[1,2,4-TRIAZOL-3-ONE ().
Linker and Side Chain Modifications
Propyl vs. Butyl Linkers
- Example Compound: Impurity G (7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one) ().
- Comparison: A butoxy linker (vs.
Ketone vs. Urea Linkers
- Example Compound : Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ().
- Comparison : Urea-containing compounds (e.g., ) exhibit strong hydrogen-bonding capacity, which may improve receptor binding but reduce oral bioavailability compared to the ketone linker in the target compound .
Receptor Selectivity
- The 2,3-dichlorophenyl group is associated with high 5-HT2A/D2 affinity in LCAPs like aripiprazole, while the triazinone core may introduce unique interactions with 5-HT1A or σ receptors .
- Compounds with trifluoromethyl or methoxy substitutions (e.g., ) show varied selectivity profiles due to differences in electronic and steric effects .
Comparative Data Table
Biological Activity
The compound 3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic molecule that belongs to the class of benzo-triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight : 400.33 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
- Solubility : Soluble in DMSO and ethanol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the proliferation of cancer cells in vitro. Studies have demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
- Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties against a range of bacterial strains. This activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
- Neuropharmacological Effects : Compounds with similar piperazine structures are known to interact with neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders .
Cytotoxicity Studies
A series of cytotoxicity assays were conducted to evaluate the effectiveness of this compound against several cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, with the lowest IC50 observed in HeLa cells.
Case Study 1: Anticancer Activity
A recent study published in Cancer Research evaluated the anticancer properties of derivatives similar to our compound. The study found that treatment with these compounds led to a reduction in tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related piperazine compounds in models of neurodegeneration. The results indicated that these compounds could attenuate oxidative stress and improve cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
